molecular formula C25H15N7O3S B3631487 (5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Cat. No.: B3631487
M. Wt: 493.5 g/mol
InChI Key: PHVAGYSHWFFPOT-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include hydrazine, nitrobenzene, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other triazolothiazole derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the nitrophenyl group and the combination of pyrazole and thiazole rings

Properties

IUPAC Name

(5Z)-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15N7O3S/c33-24-21(36-25-27-23(29-31(24)25)16-9-11-26-12-10-16)14-18-15-30(19-6-2-1-3-7-19)28-22(18)17-5-4-8-20(13-17)32(34)35/h1-15H/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVAGYSHWFFPOT-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=C4C(=O)N5C(=NC(=N5)C6=CC=NC=C6)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\4/C(=O)N5C(=NC(=N5)C6=CC=NC=C6)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Reactant of Route 4
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Reactant of Route 5
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Reactant of Route 6
Reactant of Route 6
(5Z)-5-{[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

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